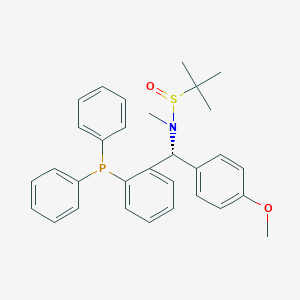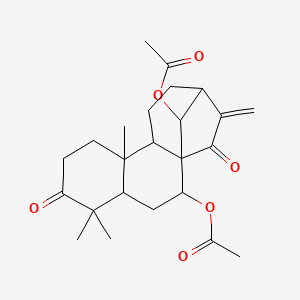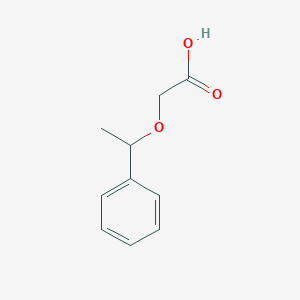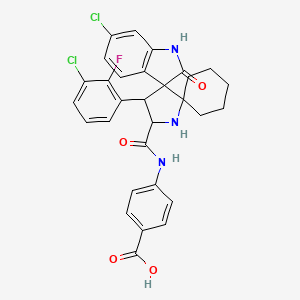
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Br3N4O and a molecular weight of 867.42 g/mol . This compound belongs to the class of porphyrins, which are macrocyclic compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. The presence of bromophenyl groups in its structure enhances its reactivity and potential for functionalization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreThe final step involves the attachment of the phenol group to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: The bromophenyl groups can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrins .
科学的研究の応用
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
作用機序
The mechanism of action of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol involves its interaction with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable for research in catalysis and medicinal chemistry .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Similar in structure but lacks the phenol group, affecting its reactivity and applications.
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol: Contains chlorophenyl groups instead of bromophenyl, leading to different chemical properties and reactivity.
Uniqueness
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is unique due to the presence of both bromophenyl and phenol groups, which enhance its versatility in chemical modifications and applications. The bromophenyl groups provide sites for further functionalization, while the phenol group can participate in hydrogen bonding and other interactions, making it a valuable compound for various scientific research and industrial applications .
特性
分子式 |
C44H27Br3N4O |
|---|---|
分子量 |
867.4 g/mol |
IUPAC名 |
4-[10,15,20-tris(4-bromophenyl)-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H27Br3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |
InChIキー |
MSDLEIPMURZRMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)



![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)

